N-Desmethyl Eletriptan Hydrochloride

Catalog No.
S875755
CAS No.
1391054-78-6
M.F
C21H24N2O2S.HCl
M. Wt
404.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Eletriptan Hydrochloride

CAS Number

1391054-78-6

Product Name

N-Desmethyl Eletriptan Hydrochloride

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride

Molecular Formula

C21H24N2O2S.HCl

Molecular Weight

404.95

InChI

InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H/t18-;/m1./s1

SMILES

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl

Synonyms

(R)-5-[2-(Phenylsulfonyl)ethyl]-3-(2-pyrrolidinylmethyl)-1H-indole Hydrochloride

N-Desmethyl Eletriptan Hydrochloride is a derivative of Eletriptan, a medication belonging to the triptan class used for treating migraines []. While Eletriptan itself is the active pharmaceutical ingredient, N-Desmethyl Eletriptan Hydrochloride is a metabolite, a compound formed by the body's breakdown of Eletriptan [].

  • Metabolism Studies

    Research on Eletriptan often involves studying its metabolism and identifying its metabolites. N-Desmethyl Eletriptan Hydrochloride is one such metabolite, and studies investigate its formation rate, excretion pathways, and potential pharmacological effects [].

  • In Vitro Studies

    Some scientific research explores the potential biological activities of N-Desmethyl Eletriptan Hydrochloride in controlled laboratory settings. These studies might examine its interaction with specific receptors or enzymes to understand its possible mechanisms of action [].

  • Pharmacokinetic Studies

    Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial in drug development. Research might involve tracing N-Desmethyl Eletriptan Hydrochloride after Eletriptan administration to determine its concentration levels in blood or tissues at different time points [].

N-Desmethyl Eletriptan Hydrochloride is a chemical compound with the molecular formula C21H25ClN2O2S and a molecular weight of 404.95 g/mol. It is recognized as a metabolite of Eletriptan, a medication used primarily for the treatment of migraines. This compound is classified as a serotonin receptor agonist, specifically targeting the 5-HT_1B and 5-HT_1D receptors, which play significant roles in vasoconstriction and the modulation of neurotransmitter release in the brain .

The primary chemical reaction involving N-Desmethyl Eletriptan Hydrochloride is its formation from Eletriptan through metabolic processes in the human body. This transformation is predominantly facilitated by the cytochrome P450 enzyme CYP3A4, which catalyzes the demethylation process, resulting in the production of N-Desmethyl Eletriptan . The compound can also participate in various

N-Desmethyl Eletriptan Hydrochloride exhibits biological activity primarily as a serotonin receptor agonist. Its action on the 5-HT_1B and 5-HT_1D receptors contributes to its efficacy in alleviating migraine symptoms by promoting vasoconstriction of cranial blood vessels and inhibiting pro-inflammatory neuropeptide release . Studies have indicated that while it retains some pharmacological properties of its parent compound, its potency may vary, influencing its therapeutic applications.

The synthesis of N-Desmethyl Eletriptan Hydrochloride can be achieved through several methods:

  • Metabolic Conversion: The most common method involves the metabolic conversion of Eletriptan via cytochrome P450 enzymes in human liver microsomes.
  • Chemical Synthesis: Laboratory synthesis may involve demethylation reactions using reagents such as lithium aluminum hydride or other reducing agents under controlled conditions to produce N-Desmethyl Eletriptan from Eletriptan.

N-Desmethyl Eletriptan Hydrochloride is primarily utilized in research settings, particularly in pharmacokinetic studies to understand the metabolism of Eletriptan and its effects on migraine treatment. It may also serve as a reference standard in analytical chemistry for quality control purposes in pharmaceutical formulations containing Eletriptan . Additionally, its role in studying serotonin receptor interactions makes it valuable for neuropharmacological research.

Interaction studies involving N-Desmethyl Eletriptan Hydrochloride focus on its pharmacokinetic properties and potential drug interactions. As a metabolite of Eletriptan, it may exhibit interactions with other medications that are substrates or inhibitors of cytochrome P450 enzymes, particularly CYP3A4. Understanding these interactions is crucial for assessing safety profiles and optimizing therapeutic regimens for migraine patients .

Several compounds share structural and functional similarities with N-Desmethyl Eletriptan Hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Features
EletriptanParent compoundMigraine treatmentDirectly acts on serotonin receptors
RizatriptanSimilar agonistMigraine treatmentFaster onset of action
SumatriptanSimilar agonistMigraine treatmentFirst triptan developed
AlmotriptanSimilar agonistMigraine treatmentLonger half-life

N-Desmethyl Eletriptan Hydrochloride is unique due to its status as a metabolite with distinct pharmacokinetic properties compared to its parent compound, which may influence its therapeutic efficacy and safety profile . Its specific interactions with serotonin receptors further differentiate it from other triptans.

N-Desmethyl Eletriptan Hydrochloride was first identified as a primary metabolite of eletriptan during preclinical and clinical studies in the early 2000s. Eletriptan, developed by Pfizer and approved in 2002, represented a significant advancement in migraine treatment due to its high efficacy and rapid onset of action. Its metabolism was extensively studied in rats, dogs, and humans, revealing that cytochrome P450 enzyme CYP3A4 catalyzes the N-demethylation of eletriptan to form N-Desmethyl Eletriptan. This metabolic pathway was critical in understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Taxonomic Positioning within Triptan Metabolites

N-Desmethyl Eletriptan belongs to the broader class of triptans, which are selective 5-HT1B/1D receptor agonists. As a metabolite, it shares structural and functional similarities with other triptan derivatives but differs in its pharmacological profile. Below is a comparative analysis of N-Desmethyl Eletriptan with other triptan metabolites:

Triptan MetaboliteParent CompoundKey Structural ModificationPharmacological Activity
N-Desmethyl EletriptanEletriptanRemoval of methyl group from pyrrolidinePartial receptor agonism
N-Desmethyl ZolmitriptanZolmitriptanDemethylation of the indole ringActive metabolite
6-Hydroxy SumatriptanSumatriptanHydroxylation of the indole moietyInactive

N-Desmethyl Eletriptan’s classification as a secondary triptan metabolite underscores its role in modulating the parent drug’s pharmacokinetics and therapeutic effects.

Significance in Pharmaceutical Research

N-Desmethyl Eletriptan Hydrochloride serves as a critical reference standard in analytical chemistry and drug development:

  • Metabolic Profiling: Its formation via CYP3A4-mediated demethylation highlights the enzyme’s pivotal role in eletriptan metabolism, informing strategies to mitigate drug-drug interactions.
  • Quality Control: The compound is used to validate analytical methods for eletriptan formulations, ensuring compliance with regulatory standards.
  • Receptor Binding Studies: Comparative binding assays reveal that N-Desmethyl Eletriptan retains partial agonist activity at 5-HT1B/1D receptors, albeit with reduced potency compared to eletriptan.

Relationship to Parent Compound Eletriptan

The structural and functional relationship between N-Desmethyl Eletriptan and eletriptan is summarized below:

PropertyEletriptanN-Desmethyl Eletriptan
Molecular FormulaC₂₂H₂₈N₂O₂SC₂₁H₂₄N₂O₂S (free base)
Molecular Weight382.52 g/mol368.5 g/mol
Key Functional GroupsMethylpyrrolidine, indolePyrrolidine, indole, sulfonylethyl
Primary Metabolic PathwayCYP3A4-mediated demethylationN/A (terminal metabolite)

Structural Comparison:Eletriptan’s pyrrolidine ring contains a methyl group, which is removed during metabolism to form N-Desmethyl Eletriptan. This modification alters the compound’s lipophilicity and receptor binding affinity.

Molecular Architecture and Formula (C21H25ClN2O2S)

N-Desmethyl Eletriptan Hydrochloride represents a significant metabolite of eletriptan, characterized by the molecular formula C21H25ClN2O2S [2] [4]. The compound consists of a complex indole-based scaffold featuring a phenylsulfonyl ethyl substituent at the 5-position and a pyrrolidinylmethyl group at the 3-position of the indole ring system [1] [7]. The hydrochloride salt formation occurs through protonation of the pyrrolidine nitrogen, resulting in the addition of one chloride ion to the molecular structure [2].

The molecular architecture encompasses several key structural elements: an indole heterocyclic core that serves as the primary pharmacophore, a benzenesulfonyl group attached via a two-carbon linker, and a substituted pyrrolidine ring system [1]. The Chemical Abstracts Service registry number for this compound is 1391054-78-6, distinguishing it from the free base form of N-desmethyl eletriptan [2].

Stereochemical Configuration and Structure Elucidation

The stereochemical configuration of N-Desmethyl Eletriptan Hydrochloride is defined by the (R)-configuration at the C-2 position of the pyrrolidine ring [1] [7]. This absolute stereochemistry is critical for the compound's biological activity and represents the predominant enantiomer formed through metabolic processes [24]. The International Union of Pure and Applied Chemistry name for the compound is 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole hydrochloride [1] [7].

Structure elucidation studies have confirmed the presence of one defined stereocenter within the molecule, specifically at the pyrrolidine ring system [7]. The compound maintains the same stereochemical integrity as its parent molecule eletriptan, with the stereochemistry being preserved during the metabolic N-demethylation process catalyzed by cytochrome P450 3A4 [24] [28].

Crystallographic Characteristics

Limited crystallographic data are available for N-Desmethyl Eletriptan Hydrochloride in the scientific literature. However, comparative studies with related indole derivatives suggest that compounds of this structural class typically exhibit characteristic crystalline arrangements influenced by hydrogen bonding patterns involving the indole nitrogen and the hydrochloride salt formation [9]. The crystallographic properties are expected to be influenced by intermolecular interactions between the sulfonyl oxygen atoms, the indole nitrogen, and the protonated pyrrolidine nitrogen in the hydrochloride salt form [9].

The compound is typically supplied as a solid material, indicating the formation of stable crystalline structures under standard storage conditions [11]. Further detailed crystallographic analysis would require single-crystal X-ray diffraction studies to elucidate the precise three-dimensional arrangement and packing parameters.

Physical Constants

Molecular Weight (405.0 g/mol)

The molecular weight of N-Desmethyl Eletriptan Hydrochloride is 405.0 grams per mole, accounting for the hydrochloride salt formation [2]. This value represents an increase from the free base form, which has a molecular weight of 368.5 grams per mole [1] [7]. The exact mass of the free base has been determined through high-resolution mass spectrometry as 368.15584919 Daltons [1].

The molecular weight calculation incorporates all constituent atoms: 21 carbon atoms, 25 hydrogen atoms (including the additional hydrogen from the hydrochloride), one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom [2] [4]. This molecular weight places the compound within the typical range for triptan-class metabolites and influences its pharmacokinetic properties.

Melting Point and Thermal Properties

Specific melting point data for N-Desmethyl Eletriptan Hydrochloride are not extensively documented in the available literature. However, based on thermal analysis studies of structurally related indole derivatives, compounds of this class typically exhibit thermal stability up to temperatures exceeding 200 degrees Celsius [10] [20]. The thermal decomposition behavior is expected to follow patterns observed in similar indole-containing pharmaceutical compounds, with initial degradation occurring at elevated temperatures through multiple pathways [20].

Thermogravimetric analysis studies on related polypeptoid compounds containing indole moieties have demonstrated decomposition temperatures in the range of 200-250 degrees Celsius [10]. The presence of the sulfonyl group and the hydrochloride salt formation may influence the thermal properties compared to the free base form, potentially affecting both melting behavior and thermal decomposition pathways [22].

Solubility Profile

Solubility in Organic Solvents (Acetonitrile, DMSO, Methanol)

N-Desmethyl Eletriptan demonstrates favorable solubility characteristics in organic solvents, particularly those with polar aprotic properties [11]. In acetonitrile, the compound exhibits good solubility, making this solvent suitable for preparation of stock solutions for analytical and research applications [11]. The solubility in acetonitrile is attributed to the compound's moderate polarity and the ability of acetonitrile to accommodate both the hydrophobic indole ring system and the polar sulfonyl functionality.

Dimethyl sulfoxide represents the preferred solvent for N-Desmethyl Eletriptan, providing excellent solubility characteristics [11]. The high solubility in dimethyl sulfoxide is consistent with the compound's structural features and the solvent's ability to effectively solvate both polar and nonpolar regions of the molecule [11]. This solvent is particularly useful for preparing concentrated stock solutions for subsequent dilution in aqueous systems.

Methanol also provides good solubility for N-Desmethyl Eletriptan, offering an alternative to dimethyl sulfoxide for applications where protic solvents are preferred [11]. The solubility in methanol is facilitated by hydrogen bonding interactions between the solvent and the compound's polar functional groups, including the indole nitrogen and sulfonyl oxygens [11].

Aqueous Solubility Parameters

The aqueous solubility of N-Desmethyl Eletriptan Hydrochloride is limited compared to its solubility in organic solvents [13] [15]. This characteristic is typical for indole-containing compounds with significant lipophilic character, as evidenced by the compound's XLogP3-AA value of 3.6 [1]. The limited water solubility necessitates the use of co-solvents or specialized formulation approaches for applications requiring aqueous solutions [13] [15].

For enhanced aqueous solubility, dimethyl formamide has been identified as an effective co-solvent, with studies on the parent compound eletriptan demonstrating solubility of approximately 10 milligrams per milliliter in dimethyl formamide compared to only 0.1 milligrams per milliliter in ethanol [13]. The hydrochloride salt formation of N-Desmethyl Eletriptan is expected to provide some enhancement in aqueous solubility compared to the free base form, though quantitative data remain limited [15].

Stability and Degradation Pathways

Hydrolytic Stability (Acid and Base)

The hydrolytic stability of N-Desmethyl Eletriptan Hydrochloride under acidic and basic conditions follows patterns observed in structurally related indole derivatives [17]. Under acidic conditions, the compound demonstrates moderate stability, with the protonated pyrrolidine nitrogen in the hydrochloride salt form potentially providing some stabilization against hydrolytic degradation [17]. The indole ring system generally exhibits resistance to acid-catalyzed hydrolysis, though prolonged exposure to strongly acidic conditions may lead to degradation [17].

Under basic conditions, N-Desmethyl Eletriptan Hydrochloride shows moderate stability typical for indole-containing compounds [17]. The basic environment may facilitate deprotonation of the pyrrolidine nitrogen, potentially altering the compound's stability profile compared to acidic conditions [17]. Studies on related indole derivatives have demonstrated half-lives ranging from 10 to 50 hours under various pH conditions, suggesting reasonable stability for practical applications [17].

Photolytic Degradation

N-Desmethyl Eletriptan Hydrochloride exhibits susceptibility to photolytic degradation when exposed to ultraviolet radiation [18] [19]. This photosensitivity is characteristic of indole-containing compounds, which can undergo various photochemical reactions including oxidation, ring-opening, and rearrangement processes [18]. The presence of the sulfonyl group may additionally contribute to photosensitivity through absorption of ultraviolet light [19].

Studies on photodegradation of similar pharmaceutical compounds under ultraviolet/titanium dioxide conditions have demonstrated significant degradation within hours of exposure [18]. The photolytic degradation typically involves formation of hydroxylated intermediates and eventual ring-opening products [18] [19]. Protection from light exposure is therefore essential for maintaining compound integrity during storage and handling [19].

Thermal Decomposition Mechanisms

The thermal decomposition of N-Desmethyl Eletriptan Hydrochloride likely follows mechanisms similar to those observed in related indole derivatives, with initial decomposition occurring at temperatures above 200 degrees Celsius [20] [22]. The thermal degradation process typically involves multiple pathways, including dehydrogenation, decarboxylation, and fragmentation of the side chains [20]. The sulfonyl group may undergo thermal elimination reactions at elevated temperatures, contributing to the overall decomposition profile [22].

Thermal analysis studies on structurally related compounds have identified decomposition onset temperatures determined from thermogravimetric analysis, with weight loss patterns indicating stepwise degradation processes [22]. The hydrochloride salt formation may influence the thermal decomposition temperature compared to the free base form, potentially through altered intermolecular interactions and crystal packing arrangements [20].

Oxidative Stability

The oxidative stability of N-Desmethyl Eletriptan Hydrochloride is influenced by the presence of electron-rich aromatic systems, particularly the indole ring, which can undergo oxidation under appropriate conditions [23] [25]. The compound's susceptibility to oxidative degradation necessitates careful storage conditions, including protection from oxygen exposure and consideration of antioxidant additives for long-term stability [23].

Studies on oxidative stability of pharmaceutical compounds have demonstrated the effectiveness of various antioxidants in preventing degradation [25]. Storage under inert atmosphere conditions, such as nitrogen or argon, can significantly enhance the oxidative stability of sensitive compounds [23]. The recommended storage temperature of -20 degrees Celsius for N-Desmethyl Eletriptan helps minimize oxidative degradation rates [11].

Table 1: Physicochemical Properties of N-Desmethyl Eletriptan Hydrochloride

PropertyValueReference
Molecular FormulaC21H25ClN2O2S [2] [4]
Molecular Weight (g/mol)405.0 [2]
Molecular Weight (Free Base)368.5 [1] [7]
CAS Registry Number1391054-78-6 [2]
Chemical Name (IUPAC)5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole hydrochloride [1] [7]
Stereochemical Configuration(R)-configuration at pyrrolidine C-2 [1] [7]
Hydrogen Bond Donors3 [1]
Hydrogen Bond Acceptors3 [1]
Rotatable Bonds6 [1]
XLogP3-AA3.6 [1]
Exact Mass (Da)368.15584919 [1]

Table 2: Solubility Profile of N-Desmethyl Eletriptan Hydrochloride

SolventSolubilityNotesReference
AcetonitrileSolubleGood solubility for stock solutions [11]
Dimethyl Sulfoxide (DMSO)SolublePreferred solvent for stock solutions [11]
MethanolSolubleGood solubility for stock solutions [11]
Water (Aqueous)Limited solubilityRequires co-solvents for enhanced dissolution [13] [15]
EthanolLimited solubility (~0.1 mg/ml for parent eletriptan)Lower solubility compared to polar aprotic solvents [13]
Dimethyl Formamide (DMF)High solubility (~10 mg/ml for parent eletriptan)Excellent solubility, suitable for stock solutions [13]

Table 3: Metabolic Formation and Stability Parameters

ParameterValue/DescriptionReference
Primary Formation EnzymeCytochrome P450 3A4 (CYP3A4) [24] [26] [28]
Formation from Parent DrugN-demethylation of eletriptan [15] [24] [32]
Half-life (estimated)~13 hours [32]
Plasma Concentration vs Parent10-20% of parent drug levels [15] [32]
Thermal Stability>200°C (typical for indole derivatives) [10] [20]
Storage Conditions-20°C, inert atmosphere recommended [11]
Hydrolytic Stability (Acid)Moderate stability (typical for indoles) [17]
Hydrolytic Stability (Base)Moderate stability (typical for indoles) [17]
PhotostabilitySusceptible to UV degradation [18] [19]
Oxidative StabilityAntioxidants recommended for long-term storage [23] [25]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 04-14-2024

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